N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core. Key structural features include:
- A 4-fluoro-3-nitrophenyl substituent at the N-position of the carboxamide, contributing electron-withdrawing properties.
- A 4-methylbenzyl group attached to the dihydropyridine ring, influencing steric and hydrophobic interactions.
This compound shares structural motifs with kinase inhibitors and antimicrobial agents, though its specific biological targets require further validation.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-4-6-14(7-5-13)12-23-10-2-3-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOWRLHNQNNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound recognized for its potential biological activity, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a dihydropyridine ring, substituted with a 4-fluoro-3-nitrophenyl moiety and a 4-methylbenzyl group. The molecular structure can be represented as follows:
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Nitration : Introduction of the nitro group using nitric acid.
- Fluorination : Use of fluorinating agents like N-fluorobenzenesulfonimide.
- Amidation : Formation of the amide bond using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The presence of fluorine and nitro groups enhances binding affinity, potentially modulating various biological pathways. Notably, it may act as an inhibitor or activator of specific enzymes involved in critical cellular processes .
Biological Assays and Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities:
| Activity Type | Compound | IC50 Value | Reference |
|---|---|---|---|
| Met kinase inhibition | BMS-777607 | Not specified | |
| Antitumor activity | Analogue 10 | Complete tumor stasis |
In vivo studies demonstrated that certain analogues resulted in complete tumor stasis in human gastric carcinoma models following oral administration .
Case Studies
- Antitumor Efficacy :
- Kinase Inhibition :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds exhibit structural similarities but differ in substituents, leading to variations in biological activity and physicochemical properties:
Key Observations:
Substituent Positioning : The 4-methylbenzyl group in the target compound may confer better hydrophobic packing than the 2-methylbenzyl in PubChem CID 118719732, as para-substitution minimizes steric hindrance .
Biological Selectivity: BMS-777607’s 2-amino-3-chloropyridinyl moiety contributes to Met kinase selectivity, whereas the target compound lacks this feature, suggesting divergent targets .
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : Fluorine atoms (present in all analogs) generally improve metabolic stability by resisting oxidative degradation, though the nitro group may introduce susceptibility to reductase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
